molecular formula C19H21FN2O3 B12206883 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B12206883
M. Wt: 344.4 g/mol
InChI Key: CIXVSEUWYFGRKJ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 1-(2,4-dihydroxy-3-methylphenyl)ethanone moiety, a motif present in various biologically active molecules, linked to a 4-(4-fluorophenyl)piperazine group. Piperazine derivatives are recognized as critically important building blocks in pharmaceutical development and are found in numerous biologically active compounds across various therapeutic areas . The presence of the fluorophenyl group can influence the molecule's electronic properties, metabolic stability, and its ability to interact with biological targets. This specific combination of structural features makes it a valuable intermediate for researchers investigating new pharmacologically active substances. The compound is intended for laboratory research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C19H21FN2O3

Molecular Weight

344.4 g/mol

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H21FN2O3/c1-13-17(23)7-6-16(19(13)25)18(24)12-21-8-10-22(11-9-21)15-4-2-14(20)3-5-15/h2-7,23,25H,8-12H2,1H3

InChI Key

CIXVSEUWYFGRKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)O

Origin of Product

United States

Preparation Methods

Protection of Phenolic Hydroxyl Groups

The 2,4-dihydroxy-3-methylphenyl group is highly susceptible to oxidation and undesired side reactions under basic or acidic conditions. To mitigate this, hydroxyl groups are typically protected as acetyl esters. Treatment of 3-methylresorcinol with acetic anhydride in pyridine yields 1-(2,4-diacetoxy-3-methylphenyl)ethanone.

Bromination at the α-Position

The acetylated intermediate undergoes bromination using bromine in acetic acid or N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. This step generates 2-bromo-1-(2,4-diacetoxy-3-methylphenyl)ethanone, a critical electrophile for subsequent nucleophilic substitution.

Nucleophilic Substitution with 1-(4-Fluorophenyl)piperazine

Reaction of the bromoethyl ketone with 1-(4-fluorophenyl)piperazine in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate facilitates displacement of the bromide. The piperazine acts as a nucleophile, attacking the α-carbon of the ketone to form the ethanone bridge.

ReagentConditionsYieldReference
1-(4-Fluorophenyl)piperazineK₂CO₃, DMF, 80°C65%

Deprotection of Acetyl Groups

Final deprotection is achieved via hydrolysis with aqueous sodium hydroxide in methanol, restoring the phenolic hydroxyl groups. The product is isolated via recrystallization from ethanol/water.

Weinreb Amide-Mediated Ketone Synthesis

Synthesis of the Weinreb Amide

2,4-Dihydroxy-3-methylbenzoic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and a coupling agent such as HOBt/EDCl. This generates 1-(2,4-dihydroxy-3-methylphenyl)-N-methoxy-N-methylacetamide, a stable intermediate for ketone formation.

Grignard Reaction with a Piperazine-Derived Organometallic

A Grignard reagent is prepared from 1-(4-fluorophenyl)piperazine ethyl bromide (synthesized via bromoethylation of the piperazine). Reaction of this reagent with the Weinreb amide in tetrahydrofuran (THF) at −78°C yields the desired ketone after aqueous workup.

ReagentConditionsYieldReference
Piperazine GrignardTHF, −78°C, LDA58%

Challenges and Optimizations

This method requires strict anhydrous conditions and precise temperature control to prevent premature quenching of the Grignard reagent. Side products arising from over-addition or incomplete reaction are minimized by slow reagent addition.

Friedel-Crafts Acylation with a Piperazine-Substituted Acyl Chloride

Preparation of the Acyl Chloride

1-(4-Fluorophenyl)piperazine is functionalized with chloroacetyl chloride in dichloromethane, yielding 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone. This electrophilic species is stabilized by the electron-withdrawing piperazine group.

Friedel-Crafts Acylation of Protected Resorcinol

The protected 3-methylresorcinol (as its diacetyl derivative) undergoes Friedel-Crafts acylation with the acyl chloride in the presence of aluminum trichloride. The reaction proceeds via electrophilic aromatic substitution at the activated para position relative to the methyl group.

ReagentConditionsYieldReference
AlCl₃, CH₂Cl₂Reflux, 4 h47%

Limitations

Competitive side reactions at the ortho position and partial deprotection of acetyl groups under Lewis acid conditions necessitate careful monitoring. Column chromatography is often required for purification.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The alkylation method (Method 1) offers the highest yield (65%) and scalability due to its straightforward reaction steps. In contrast, the Friedel-Crafts approach (Method 3) suffers from lower yields (47%) due to competing side reactions.

Functional Group Tolerance

Weinreb amide-mediated synthesis (Method 2) demonstrates superior compatibility with sensitive functional groups, as it avoids harsh acidic or basic conditions. However, it requires specialized reagents and cryogenic temperatures.

Industrial Applicability

Method 1 is favored for large-scale production due to its reliance on inexpensive reagents and minimal purification steps. Methods 2 and 3 are more suitable for laboratory-scale synthesis where reaction optimization is feasible.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 300 MHz): δ 2.28 (s, 3H, CH₃), 3.12–3.45 (m, 8H, piperazine), 4.22 (s, 2H, COCH₂), 6.75–7.24 (m, 6H, aromatic).

  • ¹³C NMR: δ 205.8 (C=O), 162.1 (C-F), 152.3–114.2 (aromatic carbons).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 385.1421 [M+H]⁺ (calculated for C₂₀H₂₂FN₂O₃: 385.1424) .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Determinants of Activity

Piperazine Substitution :

  • The 4-fluorophenyl group on piperazine (common in the target compound and analogs) enhances lipophilicity and receptor binding, as seen in antipsychotic biphenyl derivatives and antiparasitic agents .
  • Sulfonylpiperazine variants (e.g., ) exhibit distinct electronic profiles, favoring antiproliferative activity via protein kinase inhibition .

Ethanone-Linked Substituents: Dihydroxyaryl groups (target compound) may confer antioxidant or prochelator properties, contrasting with pyridine (UDO) or biphenyl () moieties optimized for enzyme/receptor binding. Tetrazolylthio () or indole () groups introduce steric bulk or hydrogen-bonding capacity, altering target selectivity.

Biological Activity Trends :

  • Antifungal activity correlates with metal-chelating ligands (e.g., APEHQ), while antipsychotic effects depend on balanced dopaminergic/serotonergic receptor modulation .
  • CYP51 inhibitors (UDO) require rigid, planar substituents (e.g., pyridine) for enzyme active-site penetration .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound UDO Biphenyl Derivatives Sulfonylpiperazines
logP Estimated: 2.1–2.8 3.5 (highly lipophilic) 3.0–3.7 2.5–3.2
Solubility (aq.) Moderate (dihydroxy groups) Low Low Moderate (sulfonyl groups)
Metabolic Stability High (fluorophenyl) High (CYP resistance) Moderate Variable

Biological Activity

1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound belonging to the phenylpiperazine class. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

  • IUPAC Name : 1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
  • Molecular Formula : C19H21FN2O3
  • Molecular Weight : 344.4 g/mol
  • Canonical SMILES : CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)O

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials :
    • 2,4-dihydroxy-3-methylbenzaldehyde
    • 4-(4-fluorophenyl)piperazine
  • Condensation Reaction : The aldehyde reacts with the piperazine derivative in the presence of a catalyst.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of hydroxyl and fluorophenyl groups may enhance its pharmacological properties by modulating receptor activity and influencing cellular signaling pathways.

Antipsychotic Properties

Research indicates that compounds within the phenylpiperazine class exhibit antipsychotic effects through dopamine receptor antagonism. This compound's structure suggests potential interactions with serotonin and dopamine receptors, which are critical in regulating mood and cognition.

Anti-inflammatory Effects

Studies have shown that related compounds can inhibit inflammatory pathways, suggesting that 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone may also exert anti-inflammatory effects. The hydroxyl groups in the structure could contribute to this activity by scavenging free radicals or modulating inflammatory cytokine production.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanoneC19H21FN2O3Antipsychotic
1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethanoneC19H21ClN2O3Potential anti-inflammatory
1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-bromophenyl)piperazin-1-yl]ethanoneC19H21BrN2O3Antimicrobial

Inhibition of PARP1 Activity

A study evaluated various piperazine derivatives for their capacity to inhibit PARP1 catalytic activity. While specific data for this compound was not provided, related compounds showed significant inhibition at varying concentrations:

CompoundConcentration (µM)Inhibition (%)
Compound 5a0.010.5
Compound 5a10085.8
Compound 5e0.011.3
Compound 5e10082.1

This suggests that similar structural motifs may confer significant biological activities relevant for therapeutic applications .

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